

# The Discovery and Development of HSD17B13 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Hsd17B13-IN-14 |           |
| Cat. No.:            | B12368623      | Get Quote |

Executive Summary: The identification of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) as a key modulator of liver health has marked a pivotal moment in hepatology research. Strongly validated by human genetics, where loss-of-function variants are associated with a significantly reduced risk of chronic liver diseases, HSD17B13 has emerged as a high-priority therapeutic target. This has catalyzed a robust drug discovery effort, yielding a pipeline of novel inhibitors aimed at mimicking the protective genetic phenotype. This technical guide provides a comprehensive overview for researchers and drug development professionals on the discovery, mechanism, and ongoing clinical development of HSD17B13 inhibitors, detailing the experimental methodologies and presenting key data for comparative analysis.

# Genetic Validation: The Bedrock of HSD17B13 as a Therapeutic Target

The foundation for targeting HSD17B13 is built upon compelling human genetic evidence. Genome-wide association studies (GWAS) have been instrumental in uncovering the link between variations in the HSD17B13 gene and liver disease susceptibility.

A landmark discovery was the identification of a splice variant (rs72613567:TA), which results in a loss of function of the HSD17B13 protein.[1] This variant is strongly and consistently associated with a reduced risk of developing a spectrum of chronic liver diseases, including:

 Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly non-alcoholic fatty liver disease (NAFLD).[2][3]



- Metabolic dysfunction-associated steatohepatitis (MASH), formerly non-alcoholic steatohepatitis (NASH).[1][4]
- Alcohol-related liver disease and cirrhosis.[3][5]
- Hepatocellular carcinoma (HCC).[1][5]

Individuals carrying this loss-of-function variant exhibit lower levels of the liver enzymes alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are key biomarkers of liver injury.[1][2] Further studies have identified other protective variants, such as rs6834314, reinforcing the conclusion that reduced or absent HSD17B13 enzymatic activity is hepatoprotective.[1][2][3] This powerful genetic validation provides a clear therapeutic hypothesis: pharmacologically inhibiting HSD17B13 can replicate the protective effects observed in individuals with natural loss-of-function mutations.[6][7]

# **Proposed Mechanism and Signaling Pathway**

HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] [3] While its precise physiological substrate remains an area of active investigation, it is known to possess retinol dehydrogenase activity and is implicated in steroid and lipid metabolism.[8]

Current research suggests that HSD17B13 expression is transcriptionally regulated by the liver X receptor  $\alpha$  (LXR $\alpha$ ) in a sterol regulatory element-binding protein-1c (SREBP-1c) dependent manner.[9][10] SREBP-1c is a master regulator of lipogenesis. The induction of HSD17B13 appears to be part of a broader lipogenic program that, when dysregulated, contributes to lipid accumulation (steatosis), a hallmark of MASH.[9] By inhibiting HSD17B13, the aim is to disrupt this pathogenic process, thereby reducing lipotoxicity, inflammation, and the progression to fibrosis.





Click to download full resolution via product page

**Caption:** Proposed HSD17B13 activation and inhibition pathway.



### **Discovery of HSD17B13 Inhibitors**

The pursuit of HSD17B13 inhibitors has progressed along two main fronts: small molecules and RNA interference (RNAi) therapeutics.

### **Small Molecule Inhibitor Discovery**

The discovery of small molecule inhibitors typically follows a well-defined path from initial screening to lead optimization.



Click to download full resolution via product page

**Caption:** General workflow for small molecule inhibitor discovery.



High-throughput screening (HTS) campaigns have been conducted using purified recombinant HSD17B13 enzyme to identify initial chemical starting points.[11][12] These efforts led to the identification of several distinct chemical series.

One of the first well-characterized chemical probes is BI-3231, discovered by Boehringer Ingelheim through an HTS campaign that identified a moderately active phenol-containing compound.[12] Subsequent structure-activity relationship (SAR) optimization led to BI-3231, a potent and selective inhibitor with a strong dependency on the cofactor NAD+ for binding.[12] [13]

Inipharm is developing INI-822, the first small molecule inhibitor of HSD17B13 to advance into clinical trials.[6][14] This orally delivered candidate has demonstrated anti-fibrotic effects in preclinical models and induces changes in lipid metabolism consistent with the protective genetic variant.[6][15][16]

Enanta Pharmaceuticals has also identified multiple series of potent and selective inhibitors, such as EP-036332, which have shown hepatoprotective effects in preclinical models of both acute and chronic liver injury.[7][17][18]

#### **RNA Interference (RNAi) Therapeutics**

An alternative strategy to small molecule inhibition is the use of RNAi to silence the HSD17B13 gene, thereby preventing the production of the protein. This approach directly mimics the loss-of-function genetic variants.[19][20] Several companies are advancing RNAi candidates, which typically use N-acetylgalactosamine (GalNAc) conjugation to enable targeted delivery to hepatocytes via subcutaneous injection.[14][21]

- Rapirosiran (ALN-HSD): Developed by Alnylam and Regeneron, this agent has shown robust and durable knockdown of HSD17B13 mRNA in Phase 1 studies.[22][23]
- ARO-HSD: Arrowhead Pharmaceuticals' candidate has also demonstrated strong target engagement, significantly reducing both HSD17B13 mRNA and protein levels in patients.[14]
   [21]

# **Quantitative Data Summary**



The following tables summarize key quantitative data for prominent HSD17B13 inhibitors based on published preclinical data.

Table 1: Small Molecule Inhibitor Potency and Selectivity

| Compoun<br>d | Originato<br>r          | Туре                  | hHSD17B<br>13 IC50<br>(nM) | mHSD17<br>B13 IC50<br>(nM) | Selectivit<br>y vs.<br>HSD17B1<br>1 | Referenc<br>e(s) |
|--------------|-------------------------|-----------------------|----------------------------|----------------------------|-------------------------------------|------------------|
| BI-3231      | Boehringer<br>Ingelheim | Chemical<br>Probe     | 1                          | 13                         | >10,000-<br>fold                    | [12][14][24]     |
| INI-822      | Inipharm                | Clinical<br>Candidate | Potent &<br>Selective      | N/A                        | Favorable                           | [6][16]          |
| EP-036332    | Enanta                  | Preclinical           | 14                         | 2.5                        | >7,000-fold                         | [7][25]          |
| EP-040081    | Enanta                  | Preclinical           | 79                         | 74                         | >1,265-fold                         | [17]             |

Note: Data for INI-822 is described qualitatively in public disclosures. h/m refers to human/mouse enzyme.

Table 2: Clinical Development Status of HSD17B13 Inhibitors

| Compoun<br>d/Candid<br>ate | Originato<br>r(s)      | Modality          | Indication        | Develop<br>ment<br>Phase | ClinicalTr<br>ials.gov<br>ID | Referenc<br>e(s) |
|----------------------------|------------------------|-------------------|-------------------|--------------------------|------------------------------|------------------|
| INI-822                    | Inipharm               | Small<br>Molecule | MASH/Fibr<br>osis | Phase 1                  | NCT05945<br>537              | [6][14][26]      |
| Rapirosiran<br>(ALN-HSD)   | Alnylam /<br>Regeneron | RNAi<br>(siRNA)   | MASH              | Phase 2<br>Planned       | NCT04565<br>717              | [22][23]         |
| ARO-HSD                    | Arrowhead              | RNAi<br>(siRNA)   | MASH /<br>ALD     | Phase 1/2                | NCT04202<br>354              | [14][21]         |

# **Key Experimental Protocols**



The development of HSD17B13 inhibitors relies on a suite of standardized assays and models to assess potency, selectivity, and efficacy.

### **Biochemical (Enzymatic) Inhibition Assay**

- Objective: To determine the direct inhibitory activity of a compound on the purified HSD17B13 enzyme.
- Methodology:
  - Enzyme Source: Recombinant, purified human or mouse HSD17B13, often expressed in Sf9 insect cells.[11]
  - Reagents: Assay buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20), enzyme (50-100 nM), substrate (e.g., 10-50 μM estradiol or leukotriene B4), and cofactor (NAD+).
     [11]
  - Procedure: The test compound is pre-incubated with the enzyme and NAD+. The reaction is initiated by adding the substrate.
  - Detection: The reaction progress is monitored by measuring either the formation of the oxidized product (e.g., estrone) or the production of NADH.
    - Mass Spectrometry: Methods like RapidFire or LC-MS provide direct and sensitive detection of the product.[11]
    - Luminescence: Coupled-enzyme assays, such as the NAD-Glo<sup>™</sup> assay, detect the amount of NADH produced via a luminescent signal, providing a high-throughput readout.[11][27]
  - Analysis: IC<sub>50</sub> values are calculated from the dose-response curves.

## Cellular Target Engagement Assay

- Objective: To confirm that the inhibitor can access and engage HSD17B13 in a cellular environment.
- · Methodology:



- Cell System: Human embryonic kidney (HEK293) cells stably overexpressing human or mouse HSD17B13 are commonly used.[7][25]
- Procedure: Cells are treated with varying concentrations of the inhibitor for a set period. A known HSD17B13 substrate (e.g., estradiol) is then added to the culture medium.
- Detection: After incubation, the cell culture medium is collected, and the conversion of the substrate to its product is quantified using LC-MS.[17]
- Analysis: Cellular IC<sub>50</sub> values are determined to assess potency in a more physiologically relevant context than a biochemical assay.

#### **Preclinical In Vivo Efficacy Models**

- Objective: To evaluate the pharmacokinetic properties and therapeutic efficacy of inhibitors in animal models of liver disease.
- Methodology:
  - Animal Models:
    - Diet-Induced MASH Models: Mice fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAAHF) develop key features of MASH, including steatosis, inflammation, and fibrosis.[7][28] Other models include high-fat or Western diets.[29]
    - Acute Injury Models: Adenoviral models can be used to study acute liver injury and the protective effects of inhibitors.
  - Administration: Compounds are administered via a clinically relevant route, such as oral gavage for small molecules.[17]
  - Endpoints:
    - Biochemical: Measurement of serum ALT and AST levels.
    - Histopathology: Liver tissue is examined for changes in steatosis, inflammation, hepatocyte ballooning, and fibrosis (e.g., using Sirius Red staining for collagen).



- Gene Expression: qPCR analysis of liver tissue for markers of fibrosis (e.g., Col1a1, Tgfb) and inflammation.[17][18]
- Metabolomics: Analysis of liver and plasma to identify changes in lipid profiles and other metabolites to understand the mechanism of action and confirm target engagement.

#### **Conclusion and Future Outlook**

The journey from a genetic observation to a pipeline of clinical-stage drug candidates for HSD17B13 has been remarkably rapid and focused. The strong genetic validation provides a high degree of confidence in the target, a rare advantage in drug development. Both small molecule and RNAi approaches have demonstrated potent and selective target engagement in preclinical and early clinical studies.

Key future challenges will involve demonstrating clear clinical efficacy, particularly in reversing or halting the progression of liver fibrosis in large-scale human trials. Further elucidation of the enzyme's primary physiological substrates and downstream pathways will continue to refine our understanding of its role in liver pathophysiology. The ongoing clinical trials for candidates like INI-822 and the RNAi therapeutics will be critical in determining whether the profound genetic promise of inhibiting HSD17B13 can be translated into a transformative therapy for millions of patients with chronic liver disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]



- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. enanta.com [enanta.com]
- 8. researchgate.net [researchgate.net]
- 9. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. enanta.com [enanta.com]
- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pardon Our Interruption [opnme.com]
- 14. HSD17B13 Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 15. Advancing liver disease treatment with INI-822 Diabetes Qualified [diabetesqualified.com.au]
- 16. cn-bio.com [cn-bio.com]
- 17. Enanta Pharmaceuticals discovers new 17β-HSD13 inhibitors | BioWorld [bioworld.com]
- 18. drughunter.com [drughunter.com]
- 19. Regeneron and Alnylam to find new RNAi drugs for NASH disease Pharmaceutical Technology [pharmaceutical-technology.com]
- 20. Regeneron and Alnylam Pharmaceuticals Announce Collaboration to Discover New Treatments for Nonalcoholic Steatohepatitis (NASH) | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 21. ir.arrowheadpharma.com [ir.arrowheadpharma.com]
- 22. Alnylam Pharmaceuticals Press Release | Sep 15, 2022 | Alnylam and Regeneron Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy [investors.alnylam.com]
- 23. fiercebiotech.com [fiercebiotech.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. enanta.com [enanta.com]
- 26. businesswire.com [businesswire.com]



- 27. enanta.com [enanta.com]
- 28. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model PMC [pmc.ncbi.nlm.nih.gov]
- 29. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of HSD17B13 Inhibitors: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368623#the-discovery-and-development-of-hsd17b13-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com